molecular formula C15H19NO4S B027287 N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester CAS No. 81110-05-6

N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester

Cat. No. B027287
CAS RN: 81110-05-6
M. Wt: 309.4 g/mol
InChI Key: ZZQJPPJIRYFBFN-UHFFFAOYSA-N
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Description

The compound is a specific type of glycine methyl ester derivative, which is an area of interest in organic chemistry due to its potential applications in various chemical syntheses and reactions. Glycine methyl ester derivatives are widely studied for their roles in peptide synthesis, drug development, and the study of enzyme-catalyzed reactions.

Synthesis Analysis

The synthesis of glycine methyl ester derivatives involves multiple steps, including protection of functional groups, activation of carboxylic acids, and coupling reactions. One method involves the esterification of glycine, followed by the introduction of specific substituents to the ester moiety. For example, the synthesis of related derivatives has been explored through reactions involving acetyl bromide or sodium salts of acetyl compounds with methyl bromoacetate, demonstrating a method that could be adapted for the synthesis of the target compound (Bizhanova et al., 2017).

Molecular Structure Analysis

The molecular structure of glycine methyl ester derivatives can be characterized using spectroscopic and crystallographic methods. The arrangement of atoms within these molecules often reveals intricate hydrogen bonding patterns and the presence of specific conformations influenced by the substituents attached to the glycine backbone. For instance, studies on similar molecules highlight the significance of intramolecular hydrogen bonds and the impact of substituents on the molecule's overall geometry (Han et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester (RCT) is utilized in the synthesis of various chemical compounds. One study describes the synthesis of new atropoisomeric alkenylphenylglycine derivatives, including the synthesis of compounds like methyl-N-[2-(1-methylbut-2-en-1-yl)phenyl]glycinate, which is structurally similar to RCT. This process involves acid-catalyzed aromatic amino Claisen rearrangement and reactions with acetyl bromide or methyl bromoacetate (Bizhanova, Suponitsky, Vakhitova, & Gataullin, 2017).

  • Another study focuses on the specific solvation and N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters. This process involves transforming these esters into 2-arylsulfonamido esters using arylsulfonyl chlorides, where the reaction conditions and solvents significantly affect the yields and chemoselectivity (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Applications in Analytical Methods

  • RCT has been used in the development of analytical methods. A study detailed the development and validation of a UV spectrophotometric method for determining RCT content in bulk and pharmaceutical dosage formulations. This method is characterized by its rapidity, specificity, and economic viability (Ukirde, Sawant, & Barkade, 2020).

Biochemical Studies and Reactions

  • In biochemical studies, RCT-related compounds have been used to investigate various reactions. For example, a study on peptide bond formation by intermolecular aminolysis of d-glucopyranosyl esters of amino acids explores the reaction mechanism and factors influencing the reactivity of the C-1 ester bond (Horvat & Keglević, 1982).

  • Another study focuses on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, using amino acid methyl, ethyl, or benzyl esters (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

IUPAC Name

methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQJPPJIRYFBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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